Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability.
Preparation Methods
The synthesis of methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester typically involves the reaction of methanesulfonic acid with 1-(trifluoromethyl)heptanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often resulting in the formation of new compounds with modified properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with specific sites, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester can be compared with other similar compounds, such as:
- Methanesulfonic acid, 1,1,1-trifluoro-, [3,5-bis(trifluoromethyl)phenyl]methyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, cyclopropyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-fluoropropyl ester
These compounds share similar structural features but differ in their specific functional groups and applications. The presence of different substituents can significantly influence their reactivity, stability, and suitability for various applications.
Properties
CAS No. |
185424-25-3 |
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Molecular Formula |
C9H14F6O3S |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
1,1,1-trifluorooctan-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H14F6O3S/c1-2-3-4-5-6-7(8(10,11)12)18-19(16,17)9(13,14)15/h7H,2-6H2,1H3 |
InChI Key |
MOPQADBHDPUSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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